An In-depth Technical Guide to 2,3,6-Trifluorobenzenesulfonamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2,3,6-Trifluorobenzenesulfonamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3,6-Trifluorobenzenesulfonamide, a fluorinated aromatic sulfonamide with potential applications in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information on its structural analogs, predicted properties, and established synthetic methodologies to offer a foundational understanding for researchers.
Introduction: The Significance of Fluorinated Sulfonamides
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents including antibacterial, anticancer, and antiviral drugs.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This includes alterations in metabolic stability, binding affinity, lipophilicity, and acidity, often leading to enhanced therapeutic efficacy.[3] Consequently, fluorinated sulfonamides represent a promising class of compounds for the development of novel pharmaceuticals.[4][5][6]
This guide focuses on the specific isomer 2,3,6-Trifluorobenzenesulfonamide, providing a detailed exploration of its chemical characteristics, a plausible synthetic pathway, and an outlook on its potential applications.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. Below is a summary of the key identifiers and predicted properties for 2,3,6-Trifluorobenzenesulfonamide.
| Property | Value | Source |
| CAS Number | 1204574-42-4 | |
| Molecular Formula | C₆H₄F₃NO₂S | |
| Molecular Weight | 211.16 g/mol | |
| Melting Point | Data not available. Expected to be a solid at room temperature based on related compounds. | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Data not available. Expected to have moderate solubility in organic solvents. | N/A |
Proposed Synthesis Workflow
Caption: Proposed two-stage synthesis of 2,3,6-Trifluorobenzenesulfonamide.
Step 1: Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride
The precursor, 2,3,6-Trifluorobenzenesulfonyl chloride (CAS: 1017779-75-7), can be synthesized from 2,3,6-Trifluoroaniline via a Sandmeyer-type reaction.
Protocol:
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Diazotization: 2,3,6-Trifluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.[7][8] This intermediate is typically unstable and is used immediately in the next step.
-
Sulfonyl Chloride Formation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the aromatic ring, yielding 2,3,6-Trifluorobenzenesulfonyl chloride.[9][10]
Step 2: Amination of 2,3,6-Trifluorobenzenesulfonyl Chloride
The final step involves the conversion of the sulfonyl chloride to the corresponding sulfonamide.
Protocol:
-
Amination: 2,3,6-Trifluorobenzenesulfonyl chloride is reacted with ammonia (NH₃) or an aqueous solution of ammonium hydroxide (NH₄OH).[11][12] This nucleophilic substitution reaction at the sulfur atom displaces the chloride, forming the stable sulfonamide, 2,3,6-Trifluorobenzenesulfonamide.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product.
Spectroscopic Characterization (Predicted)
Due to the lack of experimentally obtained spectra for 2,3,6-Trifluorobenzenesulfonamide, the following are predicted key features based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[13][14]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (sulfonamide) | 3350-3250 (two bands for -NH₂) |
| C-H Stretch (aromatic) | 3100-3000 |
| S=O Stretch (sulfonamide) | 1350-1300 and 1160-1120 (asymmetric and symmetric) |
| C-F Stretch | 1300-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the fluorine substitution pattern, which will cause splitting of the aromatic proton signals. The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet that may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing fluorine and sulfonamide groups. Carbon-fluorine coupling will be observed.
¹⁹F NMR: The fluorine NMR spectrum will be the most informative for confirming the substitution pattern. Three distinct signals are expected for the fluorine atoms at positions 2, 3, and 6, with characteristic coupling patterns between them.[1]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 211. Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the trifluorophenyl group.[8][15]
Reactivity and Chemical Behavior
The chemical reactivity of 2,3,6-Trifluorobenzenesulfonamide is primarily dictated by the interplay between the electron-withdrawing sulfonamide group and the three fluorine atoms on the benzene ring.
-
Acidity of the Sulfonamide N-H: The sulfonamide protons are expected to be acidic and can be deprotonated with a suitable base. This allows for further functionalization at the nitrogen atom.
-
Aromatic Ring Reactivity: The trifluorinated benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions. Conversely, it will be deactivated towards electrophilic aromatic substitution.
Potential Applications in Drug Discovery and Materials Science
While specific biological activity data for 2,3,6-Trifluorobenzenesulfonamide is not available, the structural motifs present suggest several potential areas of application.
-
Medicinal Chemistry: As a fluorinated sulfonamide, this compound could be explored as a scaffold for the development of various therapeutic agents. The sulfonamide group is a known pharmacophore for a range of biological targets, including enzymes and receptors.[3][14][16] The trifluoro-substitution pattern could be leveraged to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Materials Science: The electron-deficient nature of the trifluorinated aromatic ring could make this compound a useful building block for the synthesis of advanced materials with specific electronic or physical properties.
Safety and Handling
Specific safety data for 2,3,6-Trifluorobenzenesulfonamide is not available. However, based on the data for structurally related compounds such as 2-(Trifluoromethyl)benzenesulfonamide, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5][10][17]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, and prevent contact with skin and eyes.[10]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[17]
Conclusion
2,3,6-Trifluorobenzenesulfonamide is a chemical entity with significant potential, stemming from the combination of the pharmacologically important sulfonamide group and the property-modulating effects of trifluorination. Although detailed experimental data remains to be published, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and exploration for novel applications. Further investigation into the specific properties and biological activities of this compound is warranted and could unveil new opportunities in drug discovery and materials science.
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